molecular formula C20H17NO5 B2726570 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 1705040-49-8

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2726570
CAS No.: 1705040-49-8
M. Wt: 351.358
InChI Key: QJCNPVRMWMOJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a chromene structure

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c22-15-10-19(26-18-4-2-1-3-14(15)18)20(24)21-11-16(23)12-5-6-17-13(9-12)7-8-25-17/h1-6,9-10,16,23H,7-8,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNPVRMWMOJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and chromene intermediates, followed by their coupling under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques . The goal is to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cell survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and chromene derivatives, such as:

  • (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one
  • N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides

Uniqueness

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety linked to a chromene core. The molecular formula is C18H19N1O4C_{18}H_{19}N_{1}O_{4} with a molecular weight of approximately 313.35 g/mol. Its structural characteristics suggest potential interactions with various biological targets, which may underlie its pharmacological effects.

1. Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

3. Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis, including the activation of caspases and downregulation of anti-apoptotic proteins.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and cancer progression, such as COX and LOX.
  • Receptor Modulation : It may interact with various receptors in the body, potentially influencing neurotransmitter systems and contributing to its analgesic effects.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various chromene derivatives, including this compound, using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, supporting its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Assessment

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Case Study 3: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis via the intrinsic pathway.

Data Table

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.